molecular formula C26H31FN4OS B2832155 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1216627-01-8

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2832155
CAS RN: 1216627-01-8
M. Wt: 466.62
InChI Key: UZGZQYRYEDCRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H31FN4OS and its molecular weight is 466.62. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

Research by Röver et al. (2000) discusses the development of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the ORL1 receptor and full agonism in biochemical assays, suggesting potential for pain management and neurological research (Röver et al., 2000).

Antipsychotic Profiles

Wise et al. (1985) explore compounds with antipsychotic profiles in biochemical and behavioral pharmacological test models, indicating potential applications in psychiatric disorder treatments (Wise et al., 1985).

Antiviral Activity

Apaydın et al. (2020) synthesized and evaluated a new series of spirothiazolidinone derivatives for their antiviral activity, highlighting the versatility of the spirothiazolidinone scaffold for developing antiviral molecules, including against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

HIV Entry Inhibitors

Watson et al. (2005) describe the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor with antiviral effects for HIV-1, showing potential applications in HIV treatment research (Watson et al., 2005).

Anticonvulsant Activity

Obniska et al. (2006) report on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones with fluoro or trifluoromethyl substituents, which showed anticonvulsant activity in tests, highlighting their potential in epilepsy treatment research (Obniska et al., 2006).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4OS/c1-25(2,3)19-10-8-18(9-11-19)23-24(30-26(29-23)12-14-31(4)15-13-26)33-17-22(32)28-21-7-5-6-20(27)16-21/h5-11,16H,12-15,17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGZQYRYEDCRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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